Phenyl thiocyanate chemical properties and reactions
Phenyl thiocyanate chemical properties and reactions
An In-depth Technical Guide to the Chemical Properties and Reactions of Phenyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of phenyl thiocyanate (PhSCN), an important organosulfur compound. Its unique electronic structure and the reactivity of the thiocyanate functional group make it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry.
Chemical and Physical Properties
Phenyl thiocyanate is a colorless to pale yellow liquid at room temperature with a characteristic pungent odor.[1][2] It is an organic compound featuring a phenyl group attached to the sulfur atom of a thiocyanate (-SCN) group.[3] It is isomeric with phenyl isothiocyanate (PhNCS), where the phenyl group is attached to the nitrogen atom.[3]
Quantitative Data Summary
The key physical and chemical properties of phenyl thiocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₅NS | [4] |
| Molecular Weight | 135.19 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -14 °C (259.15 K) | [1] |
| Boiling Point | 242 °C (515.15 K) | [1] |
| Density | 1.157 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.6515 | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1][2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of phenyl thiocyanate.
-
¹H NMR (CDCl₃, 90 MHz): Chemical shifts are observed in the aromatic region, typically between δ 7.07 and 7.45 ppm, corresponding to the phenyl protons.[5]
-
¹³C NMR (CDCl₃, 25.16 MHz): Key chemical shifts include those for the aromatic carbons and the thiocyanate carbon. Observed shifts are at approximately 135.44, 131.14, 129.43, 127.48, and 125.57 ppm.[5]
-
Infrared (IR) Spectroscopy: A characteristic strong and sharp absorption band for the C≡N triple bond of the thiocyanate group is observed in the region of 2160-2175 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight, 135.[5]
Synthesis of Phenyl Thiocyanate
Several synthetic routes are available for the preparation of phenyl thiocyanate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Sandmeyer-type Reaction
A traditional and reliable method for synthesizing aryl thiocyanates is the Sandmeyer reaction.[3] This involves the diazotization of aniline followed by reaction with a thiocyanate salt, typically in the presence of a copper(I) catalyst.[3][7]
Caption: Sandmeyer reaction pathway for phenyl thiocyanate synthesis.
From Aryl Halides
Nucleophilic aromatic substitution of an activated aryl halide with a thiocyanate salt can also yield phenyl thiocyanate, although this method is generally limited to substrates with electron-withdrawing groups ortho or para to the leaving group.
Thiocyanation of Aromatic Compounds
Direct thiocyanation of electron-rich aromatic compounds can be achieved using thiocyanogen, (SCN)₂, or other thiocyanating agents.[3][8] This electrophilic substitution reaction is favored for activated aromatic substrates like phenols and anilines.[8]
Chemical Reactions of Phenyl Thiocyanate
The thiocyanate group is a versatile functional group that participates in a variety of chemical transformations.
Nucleophilic Substitution
The sulfur atom in phenyl thiocyanate is susceptible to attack by nucleophiles. However, a more common reaction is nucleophilic attack at the cyano carbon, leading to displacement of the phenylthiolate leaving group. Theoretical studies have explored the energetics of nucleophilic displacement at the cyano carbon, sulfur atom, and the aryl carbon.
Reduction
Phenyl thiocyanate can be reduced to benzenethiol (thiophenol). This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or metal-acid combinations like zinc and hydrochloric acid.[9][10] The reduction of organic thiocyanates to the corresponding mercaptans is a synthetically useful reaction.[9]
Oxidation
Oxidation of the thiocyanate group can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of the thiocyanate ion with peroxomonosulfate has been studied in detail, proceeding through a hypothiocyanite intermediate.[11]
Isomerization to Phenyl Isothiocyanate
Under certain conditions, particularly at elevated temperatures, phenyl thiocyanate can isomerize to the more thermodynamically stable phenyl isothiocyanate (Ph-N=C=S).[3] This rearrangement is an important consideration in reactions involving thiocyanates.
Cycloaddition Reactions
While the C≡N triple bond of phenyl thiocyanate is not typically involved in cycloaddition reactions, its isomer, phenyl isothiocyanate, readily participates in such reactions. For example, it can undergo [2+2] cycloaddition with various double bonds.[12][13] The reactivity of phenyl isothiocyanate with nucleophiles like amines to form thioureas is also a key reaction.[14]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl isothiocyanate reagent grade, 98 103-72-0 [sigmaaldrich.com]
- 7. Formation of Phenyl Thiocyanate and Phenyl Isothiocyanate in the Resction of Benzenediazonium Sulfate, Cupric Ion and Thiocyanate Ion [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 10. Solved When phenyl isothiocyanate, C6H5N=C=S, is reduced | Chegg.com [chegg.com]
- 11. Detailed kinetics and mechanism of the oxidation of thiocyanate ion (SCN-) by peroxomonosulfate ion (HSO5(-)). Formation and subsequent oxidation of hypothiocyanite ion (OSCN-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
